dizinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate
Description
Dizinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate (IUPAC name) is a coordination compound featuring two zinc(II) ions bridged by hexafluoroacetylacetonate (hfacac) ligands and two water molecules. Its molecular formula is C₁₀H₆F₁₂O₆Zn₂, with a molecular weight of 515.54 g/mol . The compound crystallizes in a dihydrate form, with a melting point of 157–158°C . Structurally, the hfacac ligand coordinates via the enolate oxygen atoms, forming a chelate complex around the zinc centers.
Properties
IUPAC Name |
dizinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.2H2O.2Zn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;;/h2*1,12H;2*1H2;;/q;;;;2*+2/p-2/b2*2-1-;;;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZGPLBPYCZTRK-KZXGFQSYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Zn+2].[Zn+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.O.O.[Zn+2].[Zn+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F12O6Zn2+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16743-33-2 | |
| Record name | Zinc hexafluoroacetylacetonate dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dizinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate typically involves the reaction of zinc salts with the appropriate ligand under controlled conditions. One common method includes:
Ligand Preparation: The hexafluoro-oxopent-2-en-2-olate ligand is synthesized through a series of organic reactions, starting from readily available precursors such as hexafluoroacetone and suitable enolate precursors.
Complex Formation: The ligand is then reacted with zinc salts (e.g., zinc acetate or zinc chloride) in an aqueous or organic solvent. The reaction is often carried out under inert atmosphere to prevent oxidation and hydrolysis.
Crystallization: The resulting solution is allowed to crystallize, often by slow evaporation or cooling, to yield the dizinc complex as a dihydrate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include:
Purity of Reactants: Ensuring high purity of zinc salts and ligands to avoid impurities in the final product.
Reaction Control: Maintaining precise control over reaction conditions (temperature, pH, solvent) to optimize yield and purity.
Scalability: Adapting laboratory-scale procedures to industrial-scale production, including the use of larger reactors and more efficient crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Dizinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate can undergo various chemical reactions, including:
Coordination Reactions: The zinc centers can coordinate with additional ligands, altering the compound’s properties.
Substitution Reactions: Ligands coordinated to the zinc ions can be replaced by other ligands under suitable conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, especially under acidic or basic conditions, leading to the breakdown of the complex.
Common Reagents and Conditions
Coordination Reactions: Typically involve the addition of ligands such as phosphines, amines, or other donor molecules in an inert solvent.
Substitution Reactions: Often carried out in polar solvents with the addition of competing ligands.
Hydrolysis: Can be induced by adjusting the pH of the solution or by adding water to the reaction mixture.
Major Products
Coordination Reactions: New dizinc complexes with different ligands.
Substitution Reactions: Complexes with substituted ligands.
Hydrolysis: Zinc hydroxide or other zinc-containing species, along with the free ligand.
Scientific Research Applications
Dizinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate has several applications in scientific research:
Catalysis: Used as a catalyst in organic reactions, particularly those involving carbonyl compounds.
Materials Science: Employed in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Investigated for its potential interactions with biological molecules, which could lead to new insights in biochemistry and pharmacology.
Environmental Chemistry: Studied for its role in environmental remediation processes, such as the degradation of pollutants.
Mechanism of Action
The mechanism by which dizinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate exerts its effects typically involves the coordination of the zinc centers with target molecules. This coordination can activate or stabilize certain chemical species, facilitating various reactions. The molecular targets and pathways involved depend on the specific application but often include:
Activation of Carbonyl Compounds: The zinc centers can coordinate with carbonyl groups, enhancing their reactivity.
Stabilization of Reactive Intermediates: The complex can stabilize reactive intermediates, allowing for controlled reaction pathways.
Comparison with Similar Compounds
Comparison with Similar Metal-Hexafluoroacetylacetonate Complexes
Structural and Compositional Differences
The target compound belongs to a broader class of metal-hexafluoroacetylacetonate hydrates. Key structural analogs include:
Key Observations :
- Metal Charge and Coordination Geometry : Zn(II) and Cu(II) typically adopt tetrahedral or octahedral geometries, while larger ions like Ba(II) and Ca(II) favor higher coordination numbers .
- Hydration : The dihydrate form in zinc and calcium compounds enhances solubility in polar solvents compared to anhydrous analogs (e.g., barium) .
- Ligand Coordination: In dizinc complexes, hfacac ligands bridge two metal centers, whereas mononuclear complexes (e.g., Cu, Na) exhibit monodentate or bidentate ligand binding .
Physical and Chemical Properties
Notes:
- The zinc dihydrate’s stability under moderate humidity contrasts with barium’s anhydrous form, which is less prone to hydrolysis .
- Calcium hfacac dihydrate shares hydration-driven solubility trends with the zinc compound, making both suitable for aqueous-phase applications .
Catalytic Activity
- Dizinc Complexes : The dizinc core in the target compound shows parallels to macrocyclic dizinc catalysts, which exhibit CO₂ uptake and polymerization activity (e.g., lactide ring-opening polymerization with rate coefficients up to 9.8×10⁻³ min⁻¹) . Copper analogs are less active in such reactions due to differing redox properties .
- Enzymatic Models : Dizinc centers, as in , mimic phosphodiesterase activity, suggesting biochemical applications for the zinc hfacac complex .
Solubility and Pharmaceutical Relevance
- The dihydrate form improves solubility, as seen in azithromycin dihydrate ().
Materials Science
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